Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family. It features a unique structure characterized by multiple functional groups, including bromine, chlorine, and trifluoromethyl groups, which significantly influence its chemical properties and reactivity. The molecular formula of this compound is , and it has a molecular weight of approximately 321.48 g/mol. Its IUPAC name is methyl 4-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate, highlighting its intricate arrangement of atoms .
Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate finds applications across various fields:
The synthesis of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves several steps:
Studies on the interactions of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with biological molecules are essential for understanding its efficacy in various applications. These interactions may involve binding to specific enzymes or receptors, influencing biochemical pathways relevant to its pharmaceutical or agrochemical uses. The presence of diverse functional groups enhances its potential for selective interactions with target molecules.
Several compounds share structural similarities with methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Below are some similar compounds along with a brief comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| 4-Bromo-3-chloromethyl-1-methyl-1H-pyrazole | Bromine, Chlorine | Simpler structure; lacks trifluoromethyl group | |
| 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | Bromine, Trifluoromethyl | Similar trifluoromethyl group; different positioning | |
| Methyl 4-bromo-3-chloro-1-methylpyrazole | Bromine, Chlorine | Lacks trifluoromethyl group; more basic structure |
The uniqueness of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate lies in its combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine allows for selective substitution reactions while enhancing stability and lipophilicity due to the trifluoromethyl group.